8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate
Overview
Description
8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate is a natural product derived from the plant Metasequoia glyptostroboides. This compound belongs to the class of diterpenoids and has garnered attention in scientific research due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate typically involve complex organic synthesis techniques. These methods may include the use of starting materials such as labdane-type diterpenes and various reagents to introduce the hydroxyl and cinnamate groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in modulating various biological pathways and could be used in developing new therapeutic agents.
Medicine: Medically, this compound is being investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit certain enzymes involved in inflammation makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of natural products and bioactive compounds. Its unique properties make it suitable for use in cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism by which 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate exerts its effects involves the modulation of molecular targets and pathways. It interacts with specific enzymes and receptors, leading to the inhibition of inflammatory processes and oxidative stress.
Molecular Targets and Pathways:
Enzymes: It targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Receptors: It may also interact with nuclear receptors and transcription factors that regulate gene expression related to inflammation and oxidative stress.
Comparison with Similar Compounds
Labdane Diterpenes: These are structurally similar compounds that share the labdane skeleton.
Cinnamic Acid Derivatives: Compounds such as ferulic acid and caffeic acid are structurally related to the cinnamate group in this compound.
Uniqueness: 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate is unique due to its specific combination of the labdane skeleton and the p-hydroxycinnamate group. This combination imparts distinct biological and chemical properties that are not found in other similar compounds.
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Properties
IUPAC Name |
[(1S,4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3/b15-11+/t24-,25+,27+,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORINFASUBZBQ-JXZRNQGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]([C@@H]2CCC(=C)C=C)(C)O)C)COC(=O)/C=C/C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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